

Application Notes and Protocols for TCO-PEG11-TCO with Tetrazine Derivatives

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Compound of Interest		
Compound Name:	Tco-peg11-tco	
Cat. No.:	B12419450	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

The inverse electron demand Diels-Alder (IEDDA) reaction between a trans-cyclooctene (TCO) and a tetrazine (Tz) is a cornerstone of bioorthogonal chemistry, enabling the rapid and specific formation of covalent bonds in complex biological environments.[1][2][3][4][5] This ligation is prized for its exceptionally fast kinetics, biocompatibility, and high specificity, proceeding efficiently under physiological conditions without the need for cytotoxic catalysts.[5][6][7] The **TCO-PEG11-TCO** linker is a homobifunctional reagent that features two TCO moieties connected by a hydrophilic 11-unit polyethylene glycol (PEG) spacer. This structure allows for the crosslinking of two tetrazine-containing molecules, offering applications in the assembly of antibody-drug conjugates (ADCs), PROTACs, and other complex bioconjugates.[8][9][10] The PEG spacer enhances solubility and reduces steric hindrance, further optimizing conjugation efficiency.[1][11]

Reaction Principle

The TCO-tetrazine ligation proceeds via a [4+2] cycloaddition where the electron-deficient tetrazine (diene) reacts with the strained, electron-rich TCO (dienophile). This is followed by a retro-Diels-Alder reaction, which releases nitrogen gas and forms a stable dihydropyridazine product.[3][5][7] This irreversible reaction is characterized by its remarkable speed, with second-order rate constants reaching up to 10^6 M⁻¹s⁻¹.[1][7]



Key Reaction Parameters

Several factors influence the rate and efficiency of the TCO-tetrazine ligation. The reaction kinetics are dependent on the electronic properties of both the tetrazine and the TCO.[3] Electron-withdrawing groups on the tetrazine and electron-donating groups on the TCO can accelerate the reaction.[3]

Quantitative Data Summary

The following tables summarize key quantitative data for the TCO-tetrazine reaction based on various derivatives and conditions.

Table 1: Reaction Rate Constants

Reactants	Rate Constant (k ₂) M ⁻¹ s ⁻¹	Conditions
General TCO-Tetrazine	1 - 1 x 10 ⁶	General range[7]
TCO with 3,6-di-(2-pyridyl)-s-tetrazine	2000 (± 400)	9:1 methanol:water, 25°C[12]
s-TCO with 3,6-dipyridyl-s tetrazine derivative	3,300,000 (± 40,000)	Not specified[13]
CC49 antibody-TCO with [111]In-labeled-Tz	13,000 (± 80)	PBS, 37°C[13]

Table 2: General Reaction Conditions



Parameter	Recommended Range/Value	Notes
рН	6.0 - 9.0	The reaction is efficient within this range, making it compatible with physiological conditions.[5][7]
Temperature	4°C to 37°C	Reactions are typically performed at room temperature (25°C) or physiological temperature (37°C). Lower temperatures (4°C) can be used, but may require longer incubation times.[11][14]
Solvents	Aqueous buffers (e.g., PBS), DMSO, DMF, Methanol	The reaction is compatible with a variety of solvents. For biological applications, aqueous buffers are preferred. [7][11][12]
Stoichiometry	1.05 - 1.5 molar equivalents of tetrazine per TCO	A slight excess of the tetrazine- functionalized molecule is often recommended to ensure complete consumption of the TCO-containing molecule.[11]
Reaction Time	10 minutes - 2 hours	The reaction is typically rapid, with significant product formation within an hour at room temperature.[5][11][14]

Experimental Protocols

The following are generalized protocols for the use of **TCO-PEG11-TCO** in crosslinking two tetrazine-derivatized proteins.



Protocol 1: Preparation of Tetrazine-Functionalized Proteins

This protocol describes the labeling of a protein with a tetrazine-NHS ester, targeting primary amines (e.g., lysine residues).

Materials:

- Protein of interest in an amine-free buffer (e.g., PBS)
- Tetrazine-PEG-NHS ester
- Anhydrous DMSO or DMF
- Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
- Spin desalting columns

Procedure:

- Ensure the protein is in an amine-free buffer at a concentration of 1-5 mg/mL. If the buffer contains amines like Tris or glycine, perform a buffer exchange into PBS.
- Immediately before use, prepare a 10 mM stock solution of the Tetrazine-PEG-NHS ester in anhydrous DMSO or DMF.[11]
- Add a 10- to 20-fold molar excess of the tetrazine-NHS ester to the protein solution.
- Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.
- Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 5-15 minutes.[11]
- Remove the excess, unreacted tetrazine reagent using a spin desalting column.

Protocol 2: Crosslinking of Tetrazine-Functionalized Proteins with TCO-PEG11-TCO



This protocol details the crosslinking reaction between two different tetrazine-labeled proteins and **TCO-PEG11-TCO**.

Materials:

- Two different tetrazine-functionalized proteins (prepared as in Protocol 1)
- TCO-PEG11-TCO
- Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

- Prepare a stock solution of **TCO-PEG11-TCO** in a compatible solvent (e.g., DMSO).
- In a reaction tube, combine the two tetrazine-functionalized proteins in the desired molar ratio in the reaction buffer.
- Add **TCO-PEG11-TCO** to the protein mixture. A 1:2 molar ratio of **TCO-PEG11-TCO** to the total tetrazine-protein amount is a good starting point, assuming a 1:1 reaction between each TCO and each tetrazine-protein.
- Incubate the reaction for 30 minutes to 2 hours at room temperature.[11] The reaction can also be performed at 4°C, which may necessitate a longer incubation period.[11]
- The progress of the reaction can be monitored by the disappearance of the characteristic pink/red color of the tetrazine.
- The resulting crosslinked product can be purified from unreacted components by sizeexclusion chromatography if necessary.[11]
- Store the final conjugate at 4°C.[11]

Visualizations

The following diagrams illustrate the reaction mechanism and a typical experimental workflow.

N₂ (gas)



Reactants

TCO-PEG11-TCO

Tetrazine Derivative

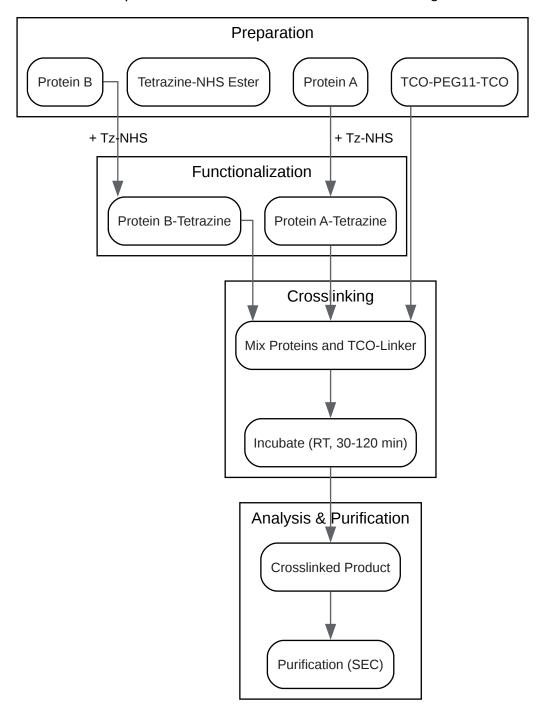
+ Tetrazine Inverse Electron Demand Diels-Alder Stable Dihydropyridazine Product Bicyclic Intermediate

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Caption: TCO-Tetrazine Reaction Mechanism



Experimental Workflow for Protein Crosslinking



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Caption: Protein Crosslinking Workflow



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